molecular formula C29H32O13 B1681133 Steffimycin B CAS No. 54526-94-2

Steffimycin B

カタログ番号 B1681133
CAS番号: 54526-94-2
分子量: 588.6 g/mol
InChIキー: VHJWDTPKSIFZBV-IDORXPLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Steffimycin B is an anthracycline . It has the molecular formula C29H32O13 . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens .


Synthesis Analysis

The synthesis of Steffimycin B involves a bioinformatic study based on the genome information of the Embleya genus to produce secondary metabolites . The strain NF3 has 49 biosynthetic gene clusters (BGCs), and it contains a cluster for the anthracycline Steffimycin, which is not encoded by E. hyalina NBRC13850 nor by E. scabrispora DSM41855 .


Molecular Structure Analysis

The molecular structure of Steffimycin B has been determined by X-ray diffraction . The orthorhombic crystals belong to space group P2 (1)2 (1)2 (1), with the dimensions; a = 8.253 (2), b = 8.198 (2), c = 40.850 (8) A and Z = 4 .


Chemical Reactions Analysis

The chemical analysis of the Steffimycins produced by strain NF3 showed the production of eight compounds of the Steffimycins and Steffimycinone families . Four of these molecules have already been described: Steffimycin B, Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7–deoxiesteffimycinone, and four are new natural products: 8-demethoxysteffimycin B, 8-demethoxy-10-deoxysteffimycin B, 7-deoxy-8-demethoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone .


Physical And Chemical Properties Analysis

Steffimycin B has a molecular weight of 588.6 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.

科学的研究の応用

Discovery and Basic Properties

Steffimycin B, an anthracycline antibiotic, was isolated from cultures of Streptomyces elgreteus. It is characterized by the presence of a methoxyl group in its sugar moiety, distinguishing it from its relative, steffimycin. Initially, it demonstrated potential antitumor activity in in vitro screenings, although it is not active against bacteria in infected animals (Brodasky & Reusser, 1974).

Interaction with DNA

Steffimycin B has been found to bind to double-stranded DNA, affecting the thermal stability of DNA and decreasing its template activity for certain enzymes like Escherichia coli DNA polymerase I. It seems to interact primarily with adenine or thymine bases in DNA, highlighting its significance in DNA interaction studies (Reusser, 1975).

Antitumor Potential

Research has explored the antitumor potential of Steffimycin B, particularly in combination with other drugs. For instance, when used with the anti-tumor drug bleomycin, it was found to potentiate bleomycin's effects on DNA-dependent DNA polymerase activity and on cell proliferation, indicating a possible synergistic role in cancer therapy (Müller et al., 1975).

Molecular Structure and DNA Binding

The molecular structure of Steffimycin B has been extensively studied. It has an orthorhombic crystal structure with specific configurations in its rings, which likely contributes to its ability to intercalate and bind to double helical DNA (Arora Sk, 1985).

Effects on Polypeptide Synthesis

Steffimycin B also interferes with amino acid incorporation in bacterial systems, acting primarily as a suppressor of RNA synthesis. This aspect of its mechanism may contribute to its antibacterial and antitumor activities (Reusser, 1969).

Glycosylated Derivatives and Antitumor Activity

Glycosylated derivatives of Steffimycin B have been produced, offering insights into the role of sugar moieties for biological activity. Some derivatives showed improved antitumor activities against various human tumor cell lines, providing valuable information for future drug development (Olano et al., 2008).

Safety And Hazards

Steffimycin B should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

One possible solution to improve L-daunosamine recognition by StfG and to obtain L-daunosaminyl-Steffimycin in the future would be to improve L-daunosamine recognition by StfG .

特性

IUPAC Name

2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJWDTPKSIFZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969746
Record name 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Steffimycin B

CAS RN

54526-94-2
Record name Steffimycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054526942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Steffimycin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Steffimycin B
Reactant of Route 2
Reactant of Route 2
Steffimycin B
Reactant of Route 3
Steffimycin B
Reactant of Route 4
Steffimycin B
Reactant of Route 5
Steffimycin B
Reactant of Route 6
Steffimycin B

Citations

For This Compound
116
Citations
RC Kelly, I Schletter, JM Koert… - The Journal of …, 1977 - ACS Publications
… of an antibiotic, steffimycin B (lb), having very similar … Physical data of various kinds indicated that steffimycin and steffimycin B … The structure of steffimycin B can then be depicted as lb, …
Number of citations: 56 pubs.acs.org
TF Brodasky, F Reusser - The Journal of Antibiotics, 1974 - jstage.jst.go.jp
… a second member of this family, steffimycin B. Steffimycin B was isolated from a new species … on physical chemical data which differentiates steffimycin B from steffimycin. Although stef …
Number of citations: 39 www.jstage.jst.go.jp
PF WILEY, DW ELROD, DE HARPER - The Journal of Antibiotics, 1988 - jstage.jst.go.jp
… Fifteen 3-substituted analogues of steffimycin B(1) have been synthesized and their activity … Steffimycin and steffimycin B(1) were isolated someyears ago,1*^ and their structures were …
Number of citations: 7 www.jstage.jst.go.jp
F Reusser - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1975 - Elsevier
… steffimycin B was determined in mixtures containing various amounts of salmon sperm DNA and an excess of steffimycin B (1.2 … The concentration of steffimycin B in these fractions was …
Number of citations: 26 www.sciencedirect.com
PF Wiley, DW ELROD, JM SLAVICEK… - The Journal of …, 1980 - jstage.jst.go.jp
… It has been shown that steffimycin (1) and steffimycin B (2) are reduced at the C-10 carbonyl by … (1) and steffimycin B (2) using A. utahensis, UCR-5885 and Chaetomium sp., UCR-4634. …
Number of citations: 12 www.jstage.jst.go.jp
CY Liu, YL Li, JH Lu, LL Qian, K Xu, NN Wang… - Journal of Molecular …, 2021 - Elsevier
Cytotoxic guided isolation of the lichen-derived actinomycetes Steptomyces sp. 0630c, yielded a new steffimycin-type derivative (1) together with two known congeners (2 − 3). Their …
Number of citations: 6 www.sciencedirect.com
SK Arora - Journal of Biomolecular Structure and Dynamics, 1985 - Taylor & Francis
… the case in nogalamycin and steffimycin B. The reason being that … of steffimycin B to DNA and concluded that both steffimycin B … as that the conformation of steffimycin B is similar to other …
Number of citations: 19 www.tandfonline.com
K Rodríguez-Peña, MP Gómez-Román… - Applied Microbiology …, 2022 - Springer
… , produces the cytotoxic compound steffimycin B (Rodríguez-… and the production of steffimycin B, not previously reported for … The discovery for the first time of steffimycin B in this species, …
Number of citations: 2 link.springer.com
S Gullón, C Olano, MS Abdelfattah… - Applied and …, 2006 - Am Soc Microbiol
… In addition, steffimycin D derivatives inhibit the growth of ras oncogene-expressed cells (52), steffimycin B analogues containing chemical modification in C-3 are highly active against …
Number of citations: 135 journals.asm.org
RP Karol, MP Gómez-Román… - Applied …, 2022 - search.proquest.com
… other two Embleya strains and the production of steffimycin B, not previously reported for this … The discovery for the first time of steffimycin B in this species, the chemical characterization …
Number of citations: 0 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。